Spectroscopic Properties of 9,10-Dihydro-9,10-ethanoanthracene: A Technical Guide
Spectroscopic Properties of 9,10-Dihydro-9,10-ethanoanthracene: A Technical Guide
Introduction
9,10-Dihydro-9,10-ethanoanthracene, a member of the dibenzobicyclo[2.2.2]octadiene class of compounds, represents a fascinating and rigid carbocyclic framework. Its unique three-dimensional structure, arising from the Diels-Alder cycloaddition of benzene and anthracene, imparts specific and informative spectroscopic characteristics. This technical guide provides an in-depth analysis of the core spectroscopic properties of this molecule, offering insights for researchers in synthetic chemistry, materials science, and drug development. Understanding these properties is crucial for structural elucidation, purity assessment, and predicting the behavior of more complex derivatives.
This document will delve into the key spectroscopic techniques used to characterize 9,10-Dihydro-9,10-ethanoanthracene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The discussion will focus on the interpretation of the spectral data in the context of the molecule's distinct structural features.
Molecular Structure and Symmetry
The fundamental structure of 9,10-Dihydro-9,10-ethanoanthracene is a bicyclo[2.2.2]octadiene system fused with two benzene rings. This rigid framework holds the two aromatic rings in a fixed, parallel-displaced orientation. The molecule possesses a C2v symmetry axis, which has significant implications for its NMR spectra, often simplifying them by rendering certain protons and carbons chemically equivalent.
Caption: Molecular structure of 9,10-Dihydro-9,10-ethanoanthracene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 9,10-Dihydro-9,10-ethanoanthracene and its derivatives. The rigidity of the framework leads to well-defined chemical shifts and coupling constants.
¹H NMR Spectroscopy
The proton NMR spectrum of 9,10-Dihydro-9,10-ethanoanthracene is characterized by distinct regions corresponding to the aromatic, bridgehead, and ethano-bridge protons.
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Aromatic Protons (δ 7.0-7.5 ppm): The eight aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. Due to the symmetry of the molecule, these protons can be divided into two sets of four equivalent protons.
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Bridgehead Protons (H-9 and H-10): These two protons are chemically equivalent and are deshielded due to their benzylic position. They typically appear as a singlet or a narrow multiplet. In derivatives, their chemical shift is sensitive to the nature of the substituents on the ethano bridge. For instance, in diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate, the bridgehead protons (H-9 and H-10) appear as a multiplet at approximately 4.75 ppm.
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Ethano-Bridge Protons (H-11 and H-12): The four protons of the ethano bridge are also chemically equivalent in the parent molecule and are expected to appear as a singlet or a simple multiplet in the upfield region of the spectrum. Their chemical shift is highly dependent on the substitution pattern. In the aforementioned diethyl ester derivative, the corresponding methine protons (H-11 and H-12) are observed as a multiplet around 3.45 ppm.
Table 1: Representative ¹H NMR Data for a 9,10-Dihydro-9,10-ethanoanthracene Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.4 | m |
| Bridgehead-H (9-H, 10-H) | ~4.75 | m |
| Ethano-Bridge-H (11-H, 12-H) | ~3.45 | m |
| Ethyl-CH₂ (ester) | ~4.08 | m |
| Ethyl-CH₃ (ester) | ~1.23 | t |
Data inferred from diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides complementary information and is particularly useful for identifying the quaternary carbons.
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Aromatic Carbons (δ 120-150 ppm): The aromatic region will show signals for both the protonated and quaternary carbons of the benzene rings. Due to symmetry, fewer signals than the total number of aromatic carbons are expected.
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Bridgehead Carbons (C-9 and C-10): These carbons are in a benzylic position and are expected to resonate in the range of 40-50 ppm. For diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate, these carbons appear at approximately 46.7 ppm.
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Ethano-Bridge Carbons (C-11 and C-12): The chemical shift of these carbons is highly sensitive to substitution. In the unsubstituted parent molecule, they would be expected in the aliphatic region. In the diethyl ester derivative, the carbons bearing the carboxylate groups (C-11 and C-12) are found at around 47.7 ppm.
Table 2: Representative ¹³C NMR Data for a 9,10-Dihydro-9,10-ethanoanthracene Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~140-142 |
| Aromatic CH | ~123-127 |
| Bridgehead C (C-9, C-10) | ~46.7 |
| Ethano-Bridge C (C-11, C-12) | ~47.7 |
| Carbonyl C (ester) | ~172.3 |
| Ethyl-CH₂ (ester) | ~60.9 |
| Ethyl-CH₃ (ester) | ~14.2 |
Data inferred from diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate.
Infrared (IR) Spectroscopy
The IR spectrum of 9,10-Dihydro-9,10-ethanoanthracene is dominated by vibrations of the aromatic rings and the aliphatic ethano bridge.
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Aromatic C-H Stretch: A sharp band or series of bands are expected just above 3000 cm⁻¹, characteristic of sp² C-H stretching vibrations.
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Aliphatic C-H Stretch: Strong bands corresponding to the sp³ C-H stretching of the ethano bridge and bridgehead methines will appear just below 3000 cm⁻¹.
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Aromatic C=C Stretch: Several bands of medium to strong intensity are expected in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
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C-H Bending: Out-of-plane C-H bending vibrations of the aromatic rings will give rise to strong bands in the fingerprint region, typically between 700 and 900 cm⁻¹, which can be indicative of the substitution pattern of the aromatic rings.
For derivatives, the IR spectrum will be significantly altered by the presence of functional groups. For example, a dicarboxylic anhydride derivative will show characteristic strong carbonyl stretching bands around 1780 and 1850 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 9,10-Dihydro-9,10-ethanoanthracene is expected to be similar to that of other dibenzobicyclic systems, showing fine structure characteristic of the isolated benzene chromophores. The electronic transitions are primarily π → π* in nature. The spectrum is anticipated to exhibit absorption maxima in the UV region, likely with a series of bands between 250 and 280 nm. The rigid, non-conjugated arrangement of the two benzene rings means that the spectrum will resemble a substituted benzene rather than a larger polycyclic aromatic hydrocarbon. For comparison, the UV spectrum of a related compound, 7-chloromethyl-2,3;5,6-dibenzobicyclo[2.2.2]octa-2,5,7-triene, shows absorption maxima at 275 and 282 nm[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 9,10-Dihydro-9,10-ethanoanthracene (C₁₆H₁₄), the molecular ion peak [M]⁺ is expected at m/z 206.[2]
A characteristic fragmentation pathway for this class of compounds is a retro-Diels-Alder reaction, which would lead to the formation of anthracene (m/z 178) and ethene (m/z 28). Therefore, a prominent peak at m/z 178 is anticipated in the mass spectrum.
